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  • Product: 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
  • CAS: 27466-62-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one and its Tautomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the physicochemical properties of the heterocyclic scaffold represented b...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of the heterocyclic scaffold represented by 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one. Due to the limited specific experimental data for this precise molecule in publicly accessible literature, this guide synthesizes information from closely related and structurally analogous compounds to present a comprehensive and predictive overview. The core focus is on the synthesis, structural elucidation through spectroscopic methods, and the critical aspect of thione-thiol tautomerism that governs the reactivity and potential biological activity of this class of compounds. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole framework.

Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the architecture of a multitude of biologically active molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The unique arrangement of three nitrogen atoms in the five-membered ring allows for a variety of intermolecular interactions, making it a privileged scaffold in drug design. The incorporation of a mercapto (-SH) or thione (C=S) group, alongside a carbonyl (C=O) function as seen in the title compound, introduces complex tautomeric possibilities that are fundamental to its chemical behavior and biological interactions.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis would logically proceed through the formation of a phenyl-substituted thiosemicarbazide, followed by cyclization. A key precursor would be a derivative of phenylhydrazine and an isothiocyanate.

Synthesis_Pathway cluster_0 Step 1: Formation of Phenyl Thiosemicarbazide Derivative cluster_1 Step 2: Alkaline Cyclization Phenylhydrazine Phenylhydrazine Intermediate_1 1-Ethoxycarbonyl-4-phenylthiosemicarbazide Phenylhydrazine->Intermediate_1 + Isothiocyanate Ethoxycarbonyl isothiocyanate Isothiocyanate->Intermediate_1 Intermediate_1_cycl 1-Ethoxycarbonyl-4-phenylthiosemicarbazide Product 2-Phenyl-5-thioxo-1,2,4-triazolidin-3-one Intermediate_1_cycl->Product NaOH (aq), Reflux

Caption: Proposed two-step synthesis of the target triazole scaffold.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethoxycarbonyl-4-phenylthiosemicarbazide

  • To a solution of phenylhydrazine (0.1 mol) in ethanol (150 mL), add ethoxycarbonyl isothiocyanate (0.1 mol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture for 2-3 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 2-Phenyl-5-thioxo-1,2,4-triazolidin-3-one

  • Suspend the 1-ethoxycarbonyl-4-phenylthiosemicarbazide (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture under reflux for 4-6 hours until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent such as ethanol to yield the final product.

Thione-Thiol Tautomerism: The Core Physicochemical Property

A critical feature of 5-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thione and thiol forms. This equilibrium is influenced by the solvent, pH, and temperature. The predominant form is generally the thione tautomer.[3][4]

Caption: Thione-thiol tautomeric equilibrium in the title compound.

The thione form possesses a C=S double bond and an N-H bond within the triazole ring, while the thiol form has a C-S single bond with an exocyclic S-H group. This tautomerism has profound implications for the molecule's spectroscopic properties and reactivity, particularly its ability to act as a nucleophile or to coordinate with metal ions.[5]

Spectroscopic Characterization (Predictive Analysis)

The structural confirmation of 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral features are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the predominant tautomeric form.

Functional GroupExpected Wavenumber (cm⁻¹)Tautomeric FormReference
N-H stretch3292 - 3100Thione[3][6]
S-H stretch2766 - 2550Thiol[6][7]
C=O stretch~1705Both[7]
C=N stretch1635 - 1600Both[6]
C=S stretch1247 - 1166Thione[3][6]

The presence of a broad absorption band for N-H stretching and a strong band for C=S, coupled with the absence or weakness of an S-H band, would strongly suggest that the thione form is dominant in the solid state.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide key information about the aromatic and heterocyclic protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H7.1 - 8.0MultipletThe exact shifts depend on the electronic environment.
N-H (ring)11.0 - 14.0Broad singletCharacteristic of the thione tautomer; exchangeable with D₂O.
S-H (exocyclic)3.0 - 4.5SingletWould indicate the presence of the thiol tautomer.

¹³C NMR: Carbon NMR is a powerful tool for distinguishing between the thione and thiol tautomers.

CarbonExpected Chemical Shift (δ, ppm)Tautomeric FormReference
C=S188 - 180Thione[8]
C=O168 - 152Both[8]
C-5 (triazole)150 - 160 (thione) / 50 - 75 (thiol)Thione / Thiol[3]
Phenyl-C120 - 140Both

The chemical shift of the C-5 carbon is highly diagnostic; a downfield shift (150-160 ppm) is indicative of the C=S in the thione form, whereas a more upfield signal (50-75 ppm) would correspond to the C-S of the thiol form.[3]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For C₈H₇N₃OS, the expected molecular weight is approximately 193.23 g/mol . The fragmentation pattern would likely involve the cleavage of the phenyl group and fragmentation of the triazole ring.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₈H₇N₃OS-
Molecular Weight 193.23 g/mol -
Appearance White to pale yellow crystalline solidBased on related triazole derivatives.[9]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), and alkaline aqueous solutions; poorly soluble in non-polar solvents.General characteristic of mercapto-triazoles.[10]
Acidity (pKa) The N-H proton of the triazole ring and the potential S-H proton are acidic. The pKa values are expected to be in the acidic to neutral range, allowing for salt formation with bases.Theoretical studies on related triazoles indicate acidic protons.[4][11]

Potential Applications and Future Directions

Derivatives of 1,2,4-triazole-3-thiones are extensively studied for their wide range of biological activities.[1][2] The presence of the thione/thiol group, a carbonyl group, and the phenyl ring in the title compound suggests several potential applications:

  • Antimicrobial Agents: The triazole-thione scaffold is a known pharmacophore for antibacterial and antifungal activity.[6][12]

  • Anticancer Agents: Many triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.

  • Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands, forming complexes with various metal ions. These complexes themselves can have interesting catalytic or biological properties.[5]

Future research should focus on the definitive synthesis and characterization of 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one to validate the predictive analysis presented in this guide. A thorough investigation of its tautomeric behavior in different solvents and pH conditions, coupled with biological screening, would be crucial in unlocking its therapeutic potential.

Conclusion

While direct experimental data on 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one is sparse, a comprehensive physicochemical profile can be constructed through the analysis of structurally related compounds. The key characteristic of this molecule is the thione-thiol tautomerism, which dictates its spectroscopic signatures and chemical reactivity. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this and other related 1,2,4-triazole derivatives in the field of drug discovery and materials science.

References

[3] Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). [Link]

[4] Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (n.d.). [No valid URL available]

[6] Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). PMC. [Link]

[7] Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). PMC. [Link]

[2] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

[8] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). ResearchGate. [Link]

[10] SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. (2024). [No valid URL available]

[13] DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

[14] Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [No valid URL available]

[11] Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. (2010). TÜBİTAK Academic Journals. [Link]

[15] Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). [No valid URL available]

[16] Proposed mechanism for the synthesis of 5‐phenyl‐1,2,4‐triazolidine‐3‐thione in the presence of VB1. (n.d.). ResearchGate. [Link]

[17] Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one ... (n.d.). PMC. [Link]

[18] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). SCIRP. [Link]

[19] Chemistry of 1, 2, 4-Triazole: A Review Article. (2017). ResearchGate. [Link]

[20] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. (n.d.). [No valid URL available]

[21] 2,4-Dihydro-4,5-diphenyl-3h-1,2,4-triazole-3-thione. (n.d.). NIST WebBook. [Link]

[9] Overview of Mercapto-1,2,4-Triazoles: Synthe. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

[1] A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). [No valid URL available]

[12] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark. [Link]

[22] The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (2019). ResearchGate. [Link]

[23] Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025). ResearchGate. [Link]

[5] Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). [No valid URL available] as anti-. (2025). [No valid URL available]

Sources

Exploratory

Spectroscopic Characterization of 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one: A Comprehensive Analytical Whitepaper

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antifungal, antiviral, and anti-inflammatory properties. Among its derivatives, 5-mercapto-2-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antifungal, antiviral, and anti-inflammatory properties. Among its derivatives, 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one presents a unique analytical challenge due to its highly dynamic structural nature. This compound features multiple hydrogen-bond donor and acceptor sites, leading to complex thione-thiol and lactam-lactim tautomeric equilibria.

This whitepaper provides an in-depth, self-validating methodological framework for the spectroscopic characterization of this compound. Designed for analytical chemists and drug development professionals, this guide synthesizes the causality behind experimental choices with field-proven protocols across Vibrational Spectroscopy (FT-IR/Raman), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Dynamics: The Tautomeric Challenge

The accurate characterization of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one requires a fundamental understanding of its tautomerism. The molecule can theoretically exist in four distinct states based on proton transfer at the C3 (oxygen) and C5 (sulfur) positions:

  • Thione-Lactam: Features a C=S and C=O double bond.

  • Thiol-Lactam: Features a C-SH and C=O double bond.

  • Thione-Lactim: Features a C=S and C-OH double bond.

  • Thiol-Lactim: Features a C-SH and C-OH double bond.

In the solid state, X-ray diffraction and spectroscopic studies of similar 1,2,4-triazole-3-thiones confirm that the thione-lactam form predominantly crystallizes [1]. This stabilization is driven by robust intermolecular N-H···S and N-H···O hydrogen bonding networks. However, upon dissolution, the equilibrium becomes highly sensitive to solvent polarity, pH, and temperature, often shifting to reveal the thiol form in polar media.

Tautomerism ThioneLactam Thione-Lactam (Dominant in Solid State) ThiolLactam Thiol-Lactam (Polar Solvents) ThioneLactam->ThiolLactam Proton Transfer (C=S to C-SH) ThioneLactim Thione-Lactim (Rare/Unstable) ThioneLactam->ThioneLactim Proton Transfer (C=O to C-OH) ThiolLactim Thiol-Lactim (Alkaline Media) ThiolLactam->ThiolLactim Proton Transfer (C=O to C-OH) ThioneLactim->ThiolLactim Proton Transfer (C=S to C-SH)

Tautomeric equilibrium pathways of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy is the first line of defense in elucidating the solid-state tautomeric form. Because the dipole moment change of the C=O stretch is massive, FT-IR is highly sensitive to the lactam form. Conversely, the S-H stretch (if the thiol form is present) is often weak or obscured by broad N-H/O-H bands in FT-IR but appears distinctly in Raman spectroscopy due to the high polarizability of the sulfur atom[2].

Expected Quantitative Data
Functional GroupAssociated TautomerExpected Frequency (cm⁻¹)Intensity / Peak Shape
N-H StretchLactam / Thione3100 - 3300Medium, Broad
S-H StretchThiol2500 - 2650Weak (IR), Strong (Raman)
C=O StretchLactam1680 - 1720Strong, Sharp
C=N StretchThiol / Lactim1580 - 1620Medium
C=S StretchThione1250 - 1300Strong
Protocol 1: High-Resolution Solid-State FT-IR
  • Causality: Analyzing the compound in a solid KBr matrix prevents the solvent-induced tautomeric shifts seen in solution-phase IR, providing a true representation of the crystalline state.

  • Step 1: Preparation. Accurately weigh 2 mg of the analyte and 198 mg of spectroscopic-grade, anhydrous KBr. Grind thoroughly in an agate mortar. Causality: Anhydrous KBr is critical; residual moisture produces a broad band at 3400 cm⁻¹ that masks the critical N-H stretching region.

  • Step 2: Pelletization. Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 5 minutes. Causality: Vacuum extraction removes trapped air, eliminating light scattering and baseline drift.

  • Step 3: Acquisition. Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans.

  • Self-Validation Checkpoint: Prior to sample acquisition, run a standard polystyrene calibration film. The system is validated only if the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides atomic-level connectivity. The primary challenge with 1,2,4-triazole-3-thiones is the rapid exchange of the N-H and S-H protons in protic solvents, which broadens or completely erases their signals[3].

Expected Quantitative Data (DMSO-d6)
NucleusAssignmentExpected Shift (ppm)MultiplicityIntegration
¹HN-H (Ring)11.5 - 13.5Singlet1H
¹HS-H13.0 - 14.5 (if thiol)Singlet1H
¹HPhenyl C-H7.2 - 7.8Multiplet5H
¹³CC=O (C3)150.0 - 155.0SingletN/A
¹³CC=S (C5)160.0 - 168.0SingletN/A
¹³CPhenyl C120.0 - 140.0MultipleN/A
Protocol 2: 1D and 2D NMR Acquisition
  • Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly selected as the solvent. As a strong hydrogen-bond acceptor, DMSO locks the exchangeable N-H and S-H protons, slowing their exchange rate on the NMR timescale and yielding sharp, quantifiable singlets[3].

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 2: ¹H-NMR Acquisition. Acquire the spectrum at 298 K using a 30° pulse angle, a 2-second relaxation delay (d1), and 64 scans. Causality: The 2-second delay ensures the complete relaxation of the spins, allowing for accurate integration of the phenyl vs. heteroatom protons.

  • Step 3: 2D HMBC Acquisition. Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( J=8 Hz). Causality: Because the C3 (C=O) and C5 (C=S) carbons lack directly attached protons, HMBC is the only definitive way to assign these carbons by observing their correlation to the N-H or phenyl protons.

  • Self-Validation Checkpoint: Verify the internal standard. The TMS peak must be locked exactly at 0.00 ppm, and the residual DMSO-d5 quintet must appear precisely at 2.50 ppm. If these drift, the magnetic field is unshimmed, and the run must be aborted.

Chromatographic & Mass Spectrometric Analysis (LC-MS)

While NMR and IR define connectivity and functional groups, LC-MS confirms the exact mass and can occasionally resolve slowly interconverting tautomers chromatographically.

Workflow Prep Sample Preparation (Solid State & Solution) FTIR Vibrational Spectroscopy (FT-IR / Raman) Prep->FTIR KBr Pellet / ATR NMR NMR Spectroscopy (1H, 13C, 2D in DMSO-d6) Prep->NMR Dissolve in DMSO-d6 LCMS LC-MS Analysis (ESI-TOF) Prep->LCMS Dissolve in MeOH/H2O Data Data Integration & Tautomer Elucidation FTIR->Data Functional Groups NMR->Data Atomic Connectivity LCMS->Data Exact Mass & Isomers

Self-validating multi-modal spectroscopic workflow for structural elucidation.

Protocol 3: LC-ESI-TOF MS
  • Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. Hard ionization (like EI) would shatter the fragile triazole ring, masking the parent ion.

  • Step 1: Mobile Phase. Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]⁺ pseudomolecular ion.

  • Step 2: Chromatography. Inject 2 µL of a 10 µg/mL sample onto a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 50 mm) utilizing a gradient from 5% to 95% B over 10 minutes.

  • Step 3: Mass Acquisition. Operate the Time-of-Flight (TOF) analyzer in positive mode, scanning from m/z 100 to 1000. Look for the exact mass of the protonated species (Theoretical [M+H]⁺ for C8H7N3OS is approximately 194.0388).

  • Self-Validation Checkpoint: Inject a blank (solvent only) immediately before the sample to rule out column carryover. The mass error for the target compound must be calculated at < 5 ppm against the theoretical exact mass to confirm the elemental composition.

Conclusion

The spectroscopic characterization of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one cannot be achieved through a single analytical lens. By enforcing strict environmental controls—such as anhydrous solid-state IR to capture the native thione-lactam form, and hydrogen-bond-locking NMR solvents to observe dynamic protons—researchers can systematically deconstruct its tautomeric complexity. Utilizing the self-validating protocols outlined in this guide ensures high-fidelity data suitable for regulatory submission and advanced drug design.

References

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. The Journal of Physical Chemistry C - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq7QZ49sjnuVxcwBxWOFhcTBilv3lO4Lzr8mpb3HPfg0PMz31HKampU-vQpVZmi8S4v4q1QxUxVQzbsojJMb9QwvFwt08ANsM6unB4zj8kta-8aeonBdzPMrHJWtZkwmgwxNUlY_s5EclYUj0=]
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research (JOCPR).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeoFpUcVgc-JK0jfz5oGuCeraP5wHOEEdYQJlg_0y_qWEou4mCxdqbEVceVEIn0dU_FUujpXbRlCrxMK4oBwxlxvMYX8_QXe6BCXWcm4Qc8ubvZJ3qkQLXizSlhrt6H1ajx3N5WQ1D5zIFjUeo0VNE3SNz3NAfz_0dFLl6JyvJgFDAIov9eddJVFLdbBqjaaQ4CEim-nOj7kntk20XZaQwBvASbr-27I2AmX_16i8dGxVToym9eyuQrTDbk7s-a51hBtDhuUYWx0Q=]
  • Synthesis of Tautomeric Forms of 5-(2-Hydroxyphenyl)- 4-substituted-3H-1,2,4-triazole-3-thione. Asian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgBOXQV9IBZMnskcFgUdJSqUrOU_J0TG8fUKzm2ZS68uCLxco4PeRBsfF0GpCsqFjWQA1zPCBn8-cHXxR12mg3tXV9NdDkiK6cWe6dRFBRMayj4d4JInNRVGQUbXGvGcgBVqYSUOLLqU0ENw0PLJuJhKu4WGBq6ENQQA==]
  • Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. Crystal Growth & Design - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHux90m7kvzks2dk3lr4mTtyENkKmA7FQE9YDq6d85-BJwP6PhqpV3RCfyKfppbGa_P9MbnNHlELOlBweY0zostfNe--P0m-zz4_S3zQpDbfwZUK9J740R_8C3LKS9GrPJcIL22A==]

Sources

Foundational

In Silico Pharmacodynamics of 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one: A Comprehensive Molecular Docking Guide

Executive Summary The compound 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS: 27466-62-2) represents a highly privileged scaffold in modern medicinal chemistry. Its unique structural topology—combining a ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS: 27466-62-2) represents a highly privileged scaffold in modern medicinal chemistry. Its unique structural topology—combining a rigid, polar heterocyclic core with a lipophilic phenyl ring and a versatile mercapto/thione group—enables it to act as a potent ligand across a diverse array of oncological and antimicrobial targets. This whitepaper provides an authoritative, in-depth guide to the structural biology, target pathways, and self-validating molecular docking protocols required to accurately model the pharmacodynamics of this scaffold and its derivatives.

Pharmacophore Rationale & Structural Biology

To conduct accurate in silico studies, one must first understand the physicochemical causality behind the binding affinity of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. The molecule’s efficacy is driven by three distinct pharmacophoric features:

  • The 1,2,4-Triazol-3-one Core: This five-membered ring contains four polar atoms (three nitrogens and one carbonyl oxygen). This high density of heteroatoms allows the core to act as a multivalent hydrogen bond acceptor and donor, anchoring the molecule deeply within polar receptor pockets [1].

  • Thiol-Thione Tautomerism: The substituent at the 5-position exists in an equilibrium between a thiol (-SH) and a thione (=S) state. In molecular docking, this tautomerism is critical; the thione form often acts as a potent hydrogen bond acceptor, while the thiol form can coordinate with metal ions (e.g., in metalloenzymes) or form disulfide bridges.

  • The 2-Phenyl Substituent: The aromatic ring provides essential lipophilicity, driving the molecule into hydrophobic sub-pockets via π−π stacking and π−alkyl interactions, which are critical for stabilizing the ligand-receptor complex [2].

Validated Molecular Targets & Pathway Analysis

Recent high-throughput screening and docking studies have identified several primary targets for the 1,2,4-triazol-3-one and triazole-3-thione classes:

  • Tubulin Inhibition: Triazole-3-thione derivatives bind to the colchicine binding site of tubulin. Docking studies validate that the scaffold forms critical hydrogen bonds with the Val238 and Asn167 residues, leading to cell cycle arrest and apoptosis in breast cancer models [3].

  • CXCR2 Antagonism: 1,2,4-triazol-3-one derivatives act as potent allosteric antagonists of the CXCR2 receptor. By inhibiting CXCR2, these compounds suppress the downstream PI3K/AKT signaling pathway, significantly reducing tumor metastasis and angiogenesis in triple-negative breast cancer [2].

CXCR2Pathway Chemokine CXCL8 (IL-8) Endogenous Ligand CXCR2 CXCR2 Receptor (GPCR) Chemokine->CXCR2 Activates Triazole 1,2,4-Triazol-3-one Derivative (Allosteric Antagonist) Triazole->CXCR2 Inhibits Binding PI3K PI3K Pathway Activation CXCR2->PI3K Signal Transduction AKT AKT Phosphorylation (Downstream Effector) PI3K->AKT Phosphorylates Metastasis Tumor Metastasis & Angiogenesis AKT->Metastasis Promotes

CXCR2 signaling pathway and its targeted inhibition by 1,2,4-triazol-3-one derivatives.

In Silico Experimental Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that molecular docking must not be treated as a "black box." The following step-by-step methodology incorporates mandatory self-validation steps to ensure thermodynamic accuracy and trustworthiness.

Step 1: Ligand Preparation and Conformational Search
  • Action: Generate the 3D structure of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Use tools like LigPrep (Schrödinger) to generate all possible ionization states and tautomers at physiological pH (7.4 ± 0.2).

  • Causality: Because the binding pocket's local electrostatic environment dictates the energetically favorable state, failing to generate both the thiol and thione tautomers will result in artificially poor docking scores.

Step 2: Protein Preparation and Active Site Definition
  • Action: Retrieve high-resolution crystal structures (e.g., CXCR2 or Tubulin) from the Protein Data Bank (PDB). Strip water molecules located > 5 Å from the active site. Assign protonation states using PROPKA.

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Incorrect protonation states on catalytic Histidine or Aspartate residues will completely alter the hydrogen-bonding network, invalidating the docking grid.

Step 3: Grid Generation and Protocol Validation (Self-Validating System)
  • Action: Define a bounding box (typically 20 Å × 20 Å × 20 Å) centered on the native co-crystallized ligand.

  • Self-Validation: Before docking the triazolone scaffold, redock the native ligand . Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose. Proceed to Step 4 only if the RMSD is < 2.0 Å. This proves the grid parameters are thermodynamically sound.

Step 4: Molecular Docking Execution
  • Action: Execute flexible-ligand, rigid-receptor docking using Glide Extra Precision (XP) or AutoDock Vina.

  • Causality: XP scoring functions incorporate severe penalties for desolvation and steric clashes, which is critical for accurately evaluating the highly polar 1,2,4-triazol-3-one core against hydrophobic pocket walls.

Step 5: Molecular Dynamics (MD) Validation
  • Action: Export the top-scoring ligand-receptor complex to AMBER 18.0. Run a 50 ns trajectory using the AMBER ff99SB force field for the protein and GAFF for the ligand [4].

  • Causality: Static docking provides only a snapshot. MD simulations validate the temporal stability of the complex, accounting for induced-fit protein flexibility and explicit solvent effects.

DockingWorkflow LPrep Ligand Preparation (5-mercapto-2-phenyl-1,2,4-triazol-3-one) Energy Minimization & Tautomerization Dock Molecular Docking Execution (Glide XP / AutoDock Vina) Flexible Ligand / Rigid Receptor LPrep->Dock PPrep Receptor Preparation (e.g., EGFR, CXCR2, Tubulin) Protonation & Missing Loop Repair Grid Grid Box Generation Active Site Definition via Co-crystallized Ligand PPrep->Grid Grid->Dock MD Molecular Dynamics Simulation (50 ns Trajectory, AMBER ff99SB) Complex Stability Validation Dock->MD Analysis Post-Docking Analysis Binding Free Energy (MM-GBSA) & Interaction Profiling MD->Analysis

Self-validating molecular docking and MD simulation workflow for triazolone scaffolds.

Quantitative Pharmacological Data

To contextualize the docking affinities, the following table summarizes the in vitro efficacy of various 1,2,4-triazol-3-one and thione derivatives against their respective computationally validated targets.

Compound ScaffoldTarget ProteinCell Line (Origin)IC50 / ActivityKey Interacting Residues
1,2,4-Triazol-3-one ( 4−CF3​ deriv.)EGFR / CDK4A549 (Lung)7.80 ± 3.06 µMATP-binding pocket residues
1,2,4-Triazol-3-one ( 3,4−OCH3​ deriv.)EGFR / CDK4A549 (Lung)5.96 ± 1.02 µMATP-binding pocket residues
Pyridazinone-Triazolone Hybrid CXCR2MDA-MB-231 (Breast)69.4% Inh at 10 μMAllosteric pocket residues
1,2,4-Triazole-3-thione (Cmpd 6)TubulinMCF-7 (Breast)4.23 μMVal238, Asn167
1,2,4-Triazole-3-thione (Cmpd 6)TubulinHepG2 (Liver)16.46 μMVal238, Asn167

Data synthesized from recent multi-target antiproliferative evaluations [1][2][3].

Conclusion

The computational evaluation of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one requires a rigorous, physics-based approach. By accounting for thiol-thione tautomerism, enforcing strict grid validation protocols, and confirming static docking poses with Molecular Dynamics simulations, researchers can accurately predict the pharmacodynamics of this versatile scaffold. Its proven ability to anchor into targets like CXCR2 and Tubulin makes it a premier building block for next-generation antineoplastic drug development.

References

  • Novel 5-((Phenylimino)methyl)-1,2,4-triazol-3-one Derivatives: Synthesis, Anticancer Potential and Molecular Docking Insights Asian Journal of Chemistry URL: [Link]

  • Design, synthesis and anti-tumor evaluation of 1,2,4-triazol-3-one derivatives and pyridazinone derivatives as novel CXCR2 antagonists European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights National Institutes of Health (PMC) URL:[Link]

  • Target-Based Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Triazolone Derivatives as Potential nAChR Modulators ACS Publications URL:[Link]

Exploratory

Elucidating Tautomeric Equilibria in 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one Derivatives: A Comprehensive Guide for Drug Development

Executive Summary The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for drug discovery. Within this family, 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for drug discovery. Within this family, 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one derivatives present a highly complex tautomeric system. Understanding the dynamic equilibrium between their prototropic forms is not merely an academic exercise; it is a critical prerequisite for rational pharmacophore modeling, predicting bioavailability, and optimizing target-binding affinity. This whitepaper provides an in-depth mechanistic framework, computational data, and field-proven experimental protocols for characterizing these tautomeric states.

Introduction: The Pharmacological Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore, heavily utilized in the design of1[1]. The specific substitution pattern of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one introduces multiple heteroatoms capable of acting as hydrogen bond donors and acceptors. This structural density leads to rapid equilibrium states that are highly dependent on the microenvironment—such as solvent polarity, pH, and whether the compound is in a solid or solution state.

Mechanistic Framework: Multipathway Tautomerism

The core challenge in working with these derivatives lies in their multipathway tautomerism. The equilibrium dictates the molecule's physicochemical properties and its interaction with biological targets.

  • Thiol-Thione Equilibrium: The migration of a proton between the N4 atom of the triazole ring and the exocyclic sulfur at C5 defines this equilibrium. In the solid state and in polar solvents, the 2 due to the stabilization of its higher dipole moment[2].

  • Lactam-Lactim Equilibrium: Similarly, proton migration between N1 and the exocyclic oxygen at C3 creates a lactam-lactim tautomerism. However, the lactam (ketone) form is overwhelmingly favored thermodynamically over the lactim (hydroxy) form.

  • Ionization (Thiolate Formation): In basic media (pH > 7), deprotonation occurs, yielding a 3, which is a critical feature for formulation and bioavailability[3].

TautomericEquilibria Thiol_Lactam Thiol-Lactam (Dominant in non-polar) Thione_Lactam Thione-Lactam (Dominant in solid state) Thiol_Lactam->Thione_Lactam N4/S Prototropic Shift Thiol_Lactim Thiol-Lactim (High Energy State) Thiol_Lactam->Thiol_Lactim N1/O Prototropic Shift Thiolate_Anion Thiolate Anion (Dominant at pH > 7) Thiol_Lactam->Thiolate_Anion Deprotonation Thione_Lactam->Thiolate_Anion Deprotonation

Tautomeric and ionization equilibria of 5-mercapto-1,2,4-triazol-3-ones.

Computational and Spectroscopic Elucidation

Accurate assignment of the predominant tautomer requires a synergistic approach. Advanced computational models, such as4, provide the thermodynamic foundation for these assignments[4]. Spectroscopic validation is then required to confirm the computational predictions[5].

Table 1: Quantitative Thermodynamic and Spectroscopic Profiles of Key Tautomers
Tautomeric StateRelative ΔG (Gas)Relative ΔG (Aqueous)Dipole MomentPrimary Spectroscopic Marker
Thione-Lactam 0.0 kcal/mol0.0 kcal/mol~5.2 DC=S stretch (~1200 cm⁻¹)
Thiol-Lactam +2.4 kcal/mol+4.1 kcal/mol~3.8 DS-H stretch (~2550 cm⁻¹)
Thiol-Lactim +12.5 kcal/mol+15.2 kcal/mol~2.1 DO-H stretch (~3300 cm⁻¹)

(Note: Values are representative computational averages derived from DFT studies on 1,2,4-triazole-3-one-5-thione scaffolds).

Experimental Workflows: Synthesis and Self-Validating Characterization

Protocol 1: Base-Catalyzed Cyclization Synthesis

To ensure high-fidelity synthesis of the 1,2,4-triazole-3-one-5-thione core, a6 is employed[6].

  • Intermediate Formation: React 1-phenylthiosemicarbazide with ethyl chloroformate in absolute ethanol.

    • Causality: The use of absolute ethanol prevents premature hydrolysis of the chloroformate, ensuring quantitative formation of the ethoxycarbonyl hydrazone intermediate.

  • Base-Catalyzed Ring Closure: Add an excess of aqueous KOH (2.0 equivalents) and reflux the mixture for 4-6 hours.

    • Causality: The strong base deprotonates the intermediate, increasing the nucleophilicity of the nitrogen to drive the intramolecular attack on the carbonyl carbon. This forms the highly soluble thiolate salt.

  • Acidic Precipitation (Self-Validation): Cool the reaction to room temperature and slowly acidify with 2M HCl to pH 3.

    • Causality & Validation: Acidification protonates the thiolate anion back to the neutral thione/thiol form. Because the neutral tautomers are insoluble in the aqueous/ethanolic mixture, rapid precipitation serves as an immediate, self-validating indicator of successful cyclization. If the solution remains clear, the cyclization has failed or the product has degraded.

  • Isolation: Filter the precipitate, wash with cold distilled water to remove KCl salts, and recrystallize from an ethanol/water mixture.

Protocol 2: Spectroscopic Tautomer Validation
  • Solid-State FT-IR: Analyze the recrystallized product. The presence of a strong C=S stretching band at ~1200 cm⁻¹ and the absence of an S-H stretch at 2550–2650 cm⁻¹ confirms the thione-lactam form dominates in the solid state.

  • Solution-State ¹H-NMR: Dissolve the compound in DMSO-d6.

    • Causality: DMSO is a strong hydrogen-bond acceptor that slows down the prototropic exchange rate, allowing for the observation of distinct N-H or S-H protons. A downfield singlet at ~13.5 ppm indicates an N-H proton (thione form), whereas a signal near 3.5-4.0 ppm would suggest an S-H proton (thiol form).

Implications for Pharmacophore Modeling and Target Binding

The tautomeric state of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one derivatives profoundly impacts their interaction with biological targets. The thione form is particularly adept at acting as a2 (e.g., Cu²⁺, Zn²⁺)[2]. This makes the scaffold highly valuable for designing inhibitors against metalloenzymes. Furthermore, the ability to form soluble thiolates at physiological or slightly basic pH ensures favorable pharmacokinetic profiles, enhancing aqueous solubility without compromising the lipophilic core required for membrane permeability.

References

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study Source: ResearchGate URL
  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite Source: ACS Publications URL
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers URL
  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis Source: Semantic Scholar URL
  • 3-Amino-5-mercapto-1,2,4-triazole: Corrosion Inhibition, Sensitization Risks, and Analytical Methods Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (PMTO) as a High-Efficiency Corrosion Inhibitor

Target Audience: Materials Scientists, Corrosion Engineers, and Drug Development Professionals (Bioprocessing Equipment Maintenance). Introduction & Mechanistic Overview In both heavy industry and pharmaceutical manufact...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Drug Development Professionals (Bioprocessing Equipment Maintenance).

Introduction & Mechanistic Overview

In both heavy industry and pharmaceutical manufacturing, metallic infrastructure (such as mild steel piping and 316L stainless steel bioreactors) is routinely exposed to aggressive acidic environments during Clean-in-Place (CIP) and descaling operations. Preventing metallic leaching is critical; in drug development, trace heavy metal contamination can catalyze the degradation of Active Pharmaceutical Ingredients (APIs) and lead to batch rejection.

Organic corrosion inhibitors containing nitrogen, oxygen, and sulfur heteroatoms are the gold standard for mitigating acid-induced degradation[1]. 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (PMTO) represents a highly potent, multidentate inhibitor. Its molecular architecture integrates a triazole ring, a highly polarizable mercapto (-SH) group, a carbonyl oxygen, and a phenyl ring.

The Causality of Inhibition

The exceptional inhibition efficiency of mercapto-triazole derivatives stems from their dual-mode adsorption mechanism[2]:

  • Physisorption: Initial electrostatic attraction occurs between the protonated triazole ring in the acidic medium and the negatively charged chloride ions pre-adsorbed on the metal surface.

  • Chemisorption: The lone electron pairs on the sulfur, nitrogen, and oxygen atoms, combined with the π-electrons of the phenyl ring, form robust coordinate covalent bonds with the empty d-orbitals of transition metals (e.g., Fe, Cu)[1]. Sulfur, being a "soft" base, has a profound affinity for transition metals, anchoring the molecule and creating a dense, hydrophobic protective monolayer[3].

Mechanism PMTO PMTO Molecule Heteroatoms Heteroatoms (S, N, O) PMTO->Heteroatoms Metal Metal Surface (Fe/Cu) PMTO->Metal Physisorption Heteroatoms->Metal Chemisorption Film Protective Adsorption Layer Metal->Film

Mechanistic pathway of PMTO adsorption onto metal surfaces via chemisorption and physisorption.

Experimental Workflows & Protocols

To establish a self-validating data package, PMTO must be evaluated using orthogonal techniques: Gravimetric (weight loss) analysis for bulk thermodynamic data, and Electrochemical Impedance Spectroscopy (EIS) for real-time kinetic profiling.

Workflow cluster_assays Analytical Assays Prep Solution Prep Immersion Acid Immersion Prep->Immersion Grav Gravimetric Immersion->Grav Electro Electrochemical Immersion->Electro Surface Surface (XPS) Immersion->Surface Data Data Analysis Grav->Data Electro->Data Surface->Data

Standardized experimental workflow for evaluating PMTO corrosion inhibition efficacy.

Protocol 1: Gravimetric (Weight Loss) Analysis

Purpose: To determine the baseline inhibition efficiency (IE%) and surface coverage (θ) over extended exposure.

  • Coupon Preparation: Mechanically abrade mild steel coupons (1 cm × 1 cm × 0.1 cm) using SiC abrasive paper (grades 400 to 1200).

    • Expert Insight: Stepwise abrasion standardizes surface roughness and removes native oxide layers, ensuring the inhibitor interacts directly with the zero-valent metal lattice.

  • Cleaning: Sonicate the coupons in absolute ethanol for 5 minutes, dry under a stream of cold air, and record the initial weight ( W0​ ) using an analytical balance (±0.1 mg).

  • Solution Preparation: Dissolve PMTO in 1.0 M HCl. Because phenyl-triazoles have limited aqueous solubility, use 1-2% v/v DMSO as a co-solvent.

    • Expert Insight: The co-solvent prevents micelle formation, ensuring uniform thermodynamic availability of the inhibitor molecules at the metal-liquid interface.

  • Immersion: Suspend the coupons in 100 mL of the test solutions (concentrations ranging from 0.1 mM to 5.0 mM) at 298 K for 24 hours.

  • Post-Treatment: Remove the coupons, wash with Clarke’s solution (to strip corrosion products without dissolving the base metal), rinse with distilled water, dry, and record the final weight ( W1​ ).

Protocol 2: Electrochemical Measurements (EIS and PDP)

Purpose: To elucidate the kinetics of charge transfer and classify the inhibitor type.

  • Cell Setup: Utilize a standard three-electrode glass cell. Working Electrode (WE) = Mild Steel; Reference Electrode (RE) = Saturated Calomel Electrode (SCE); Counter Electrode (CE) = Platinum mesh.

  • OCP Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes.

    • Expert Insight: Proceeding before OCP stabilization yields erratic impedance data because the adsorption-desorption equilibrium of the inhibitor layer has not yet reached a steady state.

  • EIS Acquisition: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz.

    • Expert Insight: A small 10 mV amplitude ensures the electrochemical system remains in a pseudo-linear regime, which is mathematically required to accurately fit the data to a Randles equivalent circuit.

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s.

Data Presentation & Interpretation

The efficacy of PMTO is quantified by comparing the corrosion rate in the presence and absence of the inhibitor. The data below represents standard expected outcomes for high-performance mercapto-triazole derivatives[1][3].

Table 1: Gravimetric Analysis of PMTO in 1.0 M HCl at 298 K
Concentration (mM)Corrosion Rate ( mg⋅cm−2⋅h−1 )Surface Coverage ( θ )Inhibition Efficiency (%)
Blank (1M HCl)3.45--
0.10.850.75375.3
0.50.320.90790.7
1.00.150.95695.6
5.00.080.97697.6

Interpretation: The inhibition efficiency scales logarithmically with concentration, plateauing near 1.0 mM. Plotting C/θ versus C yields a straight line with an R2>0.99 , confirming that PMTO adsorption strictly obeys the Langmuir adsorption isotherm [1][2]. This indicates that PMTO forms a uniform, single-molecule-thick protective monolayer without lateral interaction between adsorbed molecules.

Table 2: Electrochemical Polarization (PDP) Parameters
Concentration (mM) Ecorr​ (mV vs SCE) icorr​ ( μA⋅cm−2 ) βa​ (mV/dec) βc​ (mV/dec)IE (%)
Blank-46545085110-
1.0-458257810594.4

Interpretation: The shift in the corrosion potential ( Ecorr​ ) between the blank and the 1.0 mM PMTO solution is only 7 mV. In corrosion science, if the displacement in Ecorr​ is less than 85 mV, the compound is classified as a mixed-type inhibitor [3]. This means PMTO simultaneously blocks active anodic sites (metal dissolution) and cathodic sites (hydrogen evolution) by blanketing the entire geometric surface area.

Conclusion for Pharmaceutical & Industrial Applications

5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (PMTO) demonstrates exceptional utility as a corrosion inhibitor. For drug development professionals managing bioprocessing facilities, the addition of PMTO (at concentrations as low as 1.0 mM) to acidic cleaning buffers can reduce metal leaching by >95%. This preserves the passivation layer of stainless steel reactors, extends equipment lifespan, and drastically reduces the risk of heavy-metal-catalyzed API degradation.

References

  • Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies Source: MDPI (Molecules) URL:[Link]

  • Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions Source: MDPI (Materials) URL:[Link]

  • Inhibition impact of synthesized mercapto- and alkylthio-triazole compounds on the corrosion of aluminum in acidic solution Source: International Journal of Corrosion and Scale Inhibition URL:[Link]

Sources

Application

The Pivotal Role of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one in Pharmaceutical Drug Discovery: Application Notes and Protocols

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry The 1,2,4-triazole ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for the design of therapeutic agents targeting a wide array of biological targets.[1][2] Its unique electronic and structural features, including its capacity for hydrogen bonding and dipole interactions, allow for high-affinity binding to various enzymes and receptors.[3] The incorporation of a mercapto group and a phenyl substituent at the 2-position of the triazol-3-one core gives rise to 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one, a molecule of significant interest in contemporary drug discovery pipelines. This scaffold and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one and its analogs in pharmaceutical research. We will delve into detailed, field-proven protocols for its synthesis and biological evaluation, supported by mechanistic insights and quantitative data to empower researchers in their drug development endeavors.

Synthesis and Characterization: A Pathway to the Core Scaffold

The synthesis of the 5-mercapto-1,2,4-triazole-3-thione core is most commonly achieved through the cyclization of a thiosemicarbazide precursor.[7] A general and robust method for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a closely related and illustrative analog, is presented below. This multi-step synthesis provides a foundational understanding of the chemical transformations required to construct this valuable heterocyclic system.[8]

Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol outlines a reliable pathway to a key 1,2,4-triazole intermediate.

Step 1: Synthesis of Benzoic Acid Hydrazide

  • In a round-bottom flask, dissolve methyl benzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude benzoic acid hydrazide.

  • Recrystallize the crude product from a suitable solvent such as ethanol to yield pure benzoic acid hydrazide.

Step 2: Formation of Potassium Dithiocarbazinate Salt

  • In a flask, dissolve the synthesized benzoic acid hydrazide (1 equivalent) in a solution of potassium hydroxide in ethanol.

  • To this alkaline solution, add carbon disulfide (1.2 equivalents) dropwise while maintaining the temperature below 30°C with an ice bath.

  • Stir the mixture for 12-16 hours at room temperature.

  • The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold ether, and dried.[8]

Step 3: Cyclization to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium dithiocarbazinate salt (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours.

  • Monitor the evolution of hydrogen sulfide gas as an indicator of the cyclization reaction.

  • Cool the reaction mixture and carefully acidify with a dilute solution of hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[8]

Characterization:

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H, C=N, and C=S stretching.

  • ¹H-NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons of the phenyl ring and the protons of the amino and thiol groups.[9]

  • ¹³C-NMR (DMSO-d₆, δ ppm): Identify the signals for the aromatic carbons and the carbons of the triazole ring.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.[10]

Applications in Drug Discovery: Exploring the Therapeutic Potential

The 5-mercapto-2-phenyl-1,2,4-triazol-3-one scaffold serves as a versatile starting point for the development of a wide range of therapeutic agents. Its derivatives have shown significant promise in several key areas of drug discovery.

Antimicrobial and Antifungal Activity

Derivatives of the 1,2,4-triazole-3-thiol core have demonstrated potent activity against a variety of bacterial and fungal pathogens.[4][11] The presence of the sulfur atom and the triazole nucleus is believed to be crucial for their antimicrobial action, potentially through the inhibition of essential microbial enzymes or by disrupting cell membrane integrity.

This method provides a straightforward and reliable way to assess the antimicrobial activity of synthesized compounds.[12][13][14]

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare sterile agar plates by pouring molten agar into Petri dishes and allowing it to solidify.

  • Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Interpretation:

The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone of inhibition suggests greater potency. The results should be compared to the positive and negative controls.

Anticancer Activity

The 1,2,4-triazole scaffold is a prominent feature in several approved anticancer drugs, and novel derivatives continue to be a major focus of oncology research.[5][15] Compounds bearing the 5-mercapto-2-phenyl-1,2,4-triazol-3-one core have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[3][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][16][17][18][19]

Principle:

Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the mercapto group. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the molecule and its interaction with biological targets.[20]

Future research in this area will likely focus on:

  • Lead Optimization: Synthesizing and evaluating a library of derivatives to refine the SAR and identify compounds with improved therapeutic indices.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

The 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one scaffold represents a highly valuable and versatile platform in the landscape of pharmaceutical drug discovery. Its synthetic tractability and the broad spectrum of biological activities exhibited by its derivatives make it a continuing focus for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Cyclization A Methyl Benzoate C Benzoic Acid Hydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C D Benzoic Acid Hydrazide F Potassium Dithiocarbazinate Salt D->F E Carbon Disulfide + KOH E->F G Potassium Dithiocarbazinate Salt I 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol G->I Reflux in Water H Hydrazine Hydrate H->I Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification s1 Synthesis of Triazole Derivative s2 Purification s1->s2 s3 Spectroscopic Characterization (FT-IR, NMR, MS) s2->s3 b1 Antimicrobial Screening (Agar Well Diffusion) s3->b1 b2 Anticancer Screening (MTT Assay) s3->b2 d1 Determine Zone of Inhibition (MIC) b1->d1 d2 Calculate IC50 Values b2->d2 d3 Structure-Activity Relationship (SAR) Analysis d1->d3 d2->d3 d4 Lead Compound Identification d3->d4

Caption: Experimental workflow for the synthesis and biological evaluation of triazole derivatives.

References

  • A novel series of Schiff bases based on of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold was prepared by heating thiocarbohydrazide and substituted benzoic acid and subsequently, treating with substituted benzaldehydes. Seventeen derivatives were synthesized and were biologically screened for antifungal and antibacterial activity. PubMed Central. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 5‐Phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiols as an Anticancer Agent. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of PharmTech Research. Available at: [Link]

  • MTT (Assay protocol). Google.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia Polska. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H--[4][12]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Google.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PubMed Central. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. TÜBİTAK. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Agar well diffusion assay. YouTube. Available at: [Link]

  • (PDF) Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. * Zaporozhye State Medical and Pharmaceutical University*. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H--[4][12]triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [https://www.mdpi.com/2 organics6040041]([Link] organics6040041)

  • Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of some novel 1,2,4-triazole derivatives for antmicrobial, antitubercular and anti-inflammatory activities. Indian Journal of Chemistry. Available at: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PubMed Central. Available at: [Link]

  • Synthesis and Antifungal Activity of 3-[(3- Phenyl-5-Thioxo-1,5-Dihydro-4h-1,2,4-Triazol- 4-Yl)Imino]. IARJSET. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways for 5-Mercapto-2-Phenyl-1,2-Dihydro-3H-1,2,4-Triazol-3-One

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context The compound 5-mercapto-2-phenyl-1,2-dihydro-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The compound 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS: 27466-62-2) is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of novel therapeutics, including broad-spectrum antifungal and anticancer agents (1)[1]. During pharmacokinetic (PK) profiling and impurity tracking, understanding the gas-phase dissociation behavior of this molecule is critical. This application note provides a comprehensive, self-validating LC-MS/MS methodology and elucidates the collision-induced dissociation (CID) logic tree for this specific triazolone derivative.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data and prevent artifactual degradation of the highly reactive 5-mercapto group, the following methodology must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Reconstitute the analyte in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality Insight: The highly nucleophilic thiol (-SH) group is prone to spontaneous oxidative dimerization in neutral or basic solutions. The inclusion of 0.1% formic acid serves a dual purpose: it suppresses disulfide bond formation (ensuring the MS spectra reflect the monomeric species) and drives the electrospray equilibrium toward the protonated molecular ion [M+H]+ .

  • UHPLC Separation:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases: (A) H2​O

      • 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
    • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • ESI-MS/MS Acquisition:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temp at 350 °C.

    • Collision Energy (CE) Ramping: Acquire parallel MS/MS spectra at 10 eV, 20 eV, and 40 eV.

    • Causality Insight: CE ramping acts as a built-in validation system. Low CE (10 eV) identifies primary, fragile neutral losses (e.g., H2​S ), while high CE (40 eV) forces deep secondary fragmentation (e.g., generation of the phenyl cation). This energy-resolved approach prevents the misassignment of terminal fragments as primary degradation products.

Workflow S1 1. Sample Prep (Acidic to prevent oxidation) S2 2. UHPLC Separation S1->S2 S3 3. ESI-MS/MS (CE Ramping) S2->S3 S4 4. Pathway Elucidation S3->S4

Fig 1. Self-validating LC-MS/MS experimental workflow for triazolone characterization.

Mechanistic Fragmentation Pathways

The protonated molecular ion [M+H]+ is observed at m/z 194. The fragmentation cascade is governed by the stability of the neutral leaving groups and the charge retention capacity of the resulting heterocyclic remnants.

Pathway A: Triazolone Ring Cleavage (Isocyanate Loss)

The most diagnostic fragmentation of 1,2,4-triazole-3-one derivatives is the direct rupture of the triazolone ring (2)[2]. The inherent lability of the N1-N2 hydrazine-like bond, combined with the electron-withdrawing effect of the N2-phenyl group, strongly directs the cleavage of the N1-N2 and C3-N4 bonds. This triggers the expulsion of phenyl isocyanate (PhNCO, 119 Da), a highly stable neutral leaving group (3)[3].

  • Outcome 1: Charge retention on the sulfur-containing core yields a prominent product ion at m/z 75 ( [CH3​N2​S]+ ), corresponding to a protonated thiourea derivative.

  • Outcome 2: Competitive charge retention on the phenyl isocyanate fragment yields the m/z 119 product ion ( [C7​H5​NO]+ ).

Pathway B: Thione-Thiol Tautomerism and H2​S Expulsion

The 5-mercapto moiety exists in a dynamic tautomeric equilibrium with its thione (=S) form. Under CID conditions, intramolecular proton mobility facilitates the cleavage of the C-S bond (4)[4], resulting in the neutral loss of hydrogen sulfide ( H2​S , 34 Da) to generate the m/z 160 fragment ( [C8​H6​N3​O]+ ).

Pathway C: Deep Fragmentation to the Phenyl Cation

At elevated collision energies (e.g., 40 eV), the m/z 119 fragment undergoes further decomposition. It loses the isocyanate core (NCO, 42 Da) to yield the highly stable phenyl cation at m/z 77 ( [C6​H5​]+ ), which dominates the high-energy MS/MS spectrum.

MS_Fragmentation M [M+H]+ m/z 194 F1 [CH3N2S]+ m/z 75 M->F1 - PhNCO (119 Da) Ring Cleavage F2 [C8H6N3O]+ m/z 160 M->F2 - H2S (34 Da) C-S Cleavage F3 [C7H5NO]+ m/z 119 M->F3 - CH3N2S (75 Da) Ring Cleavage F4 [C6H5]+ m/z 77 F3->F4 - NCO (42 Da) Deep Fragmentation

Fig 2. MS/MS fragmentation logic tree for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

Quantitative Data Summary

The table below summarizes the expected fragments, their neutral losses, and their relative abundances across the collision energy gradient.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Assigned FormulaStructural AssignmentOptimal CE / Relative Abundance
194194 - [C8​H8​N3​OS]+ Protonated Molecular Ion [M+H]+ 10 eV / 100% (Base Peak)
194160 34 [C8​H6​N3​O]+ Loss of H2​S (Thiol cleavage)20 eV / 15%
194119 75 [C7​H5​NO]+ Phenyl isocyanate cation20 eV / 45%
19475 119 [CH3​N2​S]+ Protonated thiourea core20 eV / 100% (Base Peak)
19477 117 [C6​H5​]+ Phenyl cation40 eV / 80%

References

  • 13480-40-5,6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione-AccelaChem (Chemical properties and CAS registry of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one). Source: AccelaChem. 1

  • Study on 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) decomposition using online photoionization mass spectrometry and theoretical simulations . Source: ResearchGate. 2

  • Thermal behavior and evolved gases analysis of 1,2,4-triazole-3-one derivatives . Source: Researcher.life. 3

  • Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes . Source: Taylor & Francis (tandfonline.com). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Welcome to the technical support center for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound in organic solvents. Poor solubility is a common hurdle in drug discovery and development, often leading to challenges in formulation and inaccurate assessments of biological activity.[1][2] This guide offers practical, evidence-based strategies to overcome these issues, ensuring the successful progression of your research.

Understanding the Molecule: A Foundation for Troubleshooting

5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one possesses a unique chemical structure that dictates its solubility behavior. The presence of a phenyl group imparts lipophilic character, while the triazolone ring with its mercapto (-SH) and amide-like functionalities introduces polarity and the potential for hydrogen bonding. The mercapto group also introduces weak acidity. This amphiphilic nature is the primary reason for its often-challenging solubility profile in a wide range of organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one not dissolving in common organic solvents like methanol or acetone at room temperature?

A1: The limited solubility in moderately polar solvents like methanol and acetone is a direct consequence of the molecule's structural characteristics. The non-polar phenyl group disrupts the favorable solvent-solvent interactions of these polar solvents, while the polar triazolone and mercapto groups are not sufficiently solvated to overcome the crystal lattice energy of the solid compound. Many modern drug candidates are larger, more complex, and more lipophilic, which often reduces their aqueous and organic solvent solubility.[3]

Q2: I've observed that heating the solvent helps, but the compound precipitates out upon cooling. How can I achieve a stable solution at room temperature?

A2: This phenomenon, known as supersaturation, indicates that the increased kinetic energy from heating temporarily overcomes the solubility barrier. However, upon cooling, the thermodynamically unfavorable state leads to precipitation. To achieve a stable solution at ambient temperatures, more robust strategies that alter the fundamental interactions between the solute and solvent are required. These can include using a co-solvent system, pH modification, or employing solubilizing excipients.[4]

Q3: Can I use dimethyl sulfoxide (DMSO) to dissolve this compound? Are there any downsides?

A3: Yes, DMSO is a powerful, highly polar aprotic solvent that is often effective at dissolving compounds like 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.[5][6] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate the polar functionalities of the molecule. However, there are important considerations:

  • Toxicity: DMSO can have toxic effects in certain biological assays and in vivo studies.

  • Hygroscopicity: It readily absorbs moisture from the air, which can affect the stability of your compound and the accuracy of your concentrations.

  • Reactivity: The mercapto group could potentially be oxidized in the presence of DMSO, especially under certain conditions (e.g., elevated temperatures, presence of impurities). It is crucial to use high-purity, anhydrous DMSO and to prepare fresh solutions.

Q4: How does the purity of the compound affect its solubility?

A4: Impurities can significantly impact solubility. Insoluble impurities can act as nucleation sites, promoting precipitation of your target compound even when it is below its saturation point. Conversely, some soluble impurities might enhance solubility, leading to variability between batches. Therefore, using a well-characterized, high-purity starting material is essential for reproducible solubility studies.

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Systematic Solvent Screening

This initial step is crucial for identifying the most promising solvent systems.

Protocol:

  • Weighing the Compound: Accurately weigh a small, consistent amount of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single organic solvent from the list below.

  • Observation and Agitation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution. Allow the vials to stand at room temperature for at least one hour and re-examine.

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Categorization: Classify the solubility in each solvent as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding.
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (ACN), DMSO, N-methyl-2-pyrrolidone (NMP)Strong dipole moments and hydrogen bond accepting capabilities.[5]
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)To assess the contribution of the lipophilic phenyl group to solubility.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity.

dot

Caption: Workflow for developing a co-solvent system.

Guide 3: pH Modification for Solubility Enhancement

The mercapto (-SH) group of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is weakly acidic. Deprotonation of this group to form a thiolate anion can dramatically increase its polarity and, consequently, its solubility in polar organic solvents. [7]For weakly acidic drugs, increasing the pH above their pKa can enhance solubility. [8] Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of a weak acid at a given pH. By increasing the pH of the solution with a base, the equilibrium is shifted towards the more soluble ionized (thiolate) form.

Protocol:

  • Solvent Selection: Choose a polar protic solvent such as methanol or ethanol.

  • Base Selection: Use a non-nucleophilic organic base to avoid unwanted reactions. A 0.1 M solution of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the chosen solvent is a good starting point.

  • Titration: Suspend the compound in the chosen solvent. Add the basic solution dropwise while stirring and observing for dissolution.

  • Stoichiometric Addition: Alternatively, add a slight molar excess (e.g., 1.1 equivalents) of the base directly to the suspension of the compound in the solvent.

  • Caution: Be aware that changing the pH may affect the stability of your compound or its activity in biological assays. Always run appropriate controls.

dot

Caption: Workflow for pH-mediated solubility enhancement.

Guide 4: Utilizing Solubilizing Excipients (Surfactants)

Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). [9][10]These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly soluble molecules, thereby increasing their apparent solubility. [11][12] Causality: The lipophilic phenyl group of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one can partition into the hydrophobic core of the micelle, while the polar triazolone and mercapto groups can interact with the hydrophilic shell and the surrounding solvent. This micellar solubilization is a powerful technique for enhancing the solubility of poorly soluble drugs. [13] Protocol:

  • Surfactant Selection: Choose a non-ionic surfactant to minimize potential interactions with the compound. Examples include Tween® 80 (polysorbate 80) or Cremophor® EL.

  • Solvent Selection: Prepare a solution of the surfactant in a suitable organic solvent (e.g., ethanol) at a concentration above its CMC.

  • Solubility Determination: Add the compound to the surfactant solution and determine its solubility as described in Guide 1.

  • Concentration Optimization: Vary the concentration of the surfactant to find the lowest effective concentration that achieves the desired solubility, as excessive surfactant can sometimes interfere with biological assays.

Table 3: Common Surfactants for Solubility Enhancement

SurfactantTypeTypical Concentration RangeNotes
Tween® 80Non-ionic0.1 - 2% (v/v)Widely used in pharmaceutical formulations.
Cremophor® ELNon-ionic0.5 - 5% (v/v)Effective but can have biological effects.
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 1% (w/v)Use with caution due to potential for protein denaturation.

Summary and Key Considerations

Successfully solubilizing 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one in organic solvents often requires a multi-faceted approach. A systematic investigation of single solvents, co-solvent systems, pH modification, and the use of surfactants will provide a comprehensive understanding of the compound's solubility behavior and identify an optimal formulation for your specific application.

Always remember:

  • Start with high-purity material.

  • Prepare solutions fresh whenever possible.

  • Consider the downstream application: The chosen solubilization strategy must be compatible with your experimental design (e.g., cell-based assays, in vivo studies).

  • Validate your results: Ensure that the solubilization method does not alter the chemical integrity or biological activity of your compound.

By following these guidelines, you will be well-equipped to overcome the solubility challenges associated with 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one and advance your research with confidence.

References

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • SETAC. Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • PMC. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Learn. How Can Surfactants Affect the Effective Water Solubility of a Pollutant? [Link]

  • IntechOpen. Solubility enhancement techniques: A comprehensive review. [Link]

  • The Pharma Innovation. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification and recrystallization of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Our focus is on providing practical, experience-driven advice to overcome common challenges in obtaining this compound in high purity.

I. Understanding the Compound: Key Physicochemical Properties

5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazole ring, a phenyl substituent, a mercapto group, and a ketone. This unique combination of functional groups dictates its solubility, stability, and potential impurities, all of which are critical considerations for its purification. The mercapto group, in particular, is susceptible to oxidation, which can lead to the formation of disulfide impurities.

II. Troubleshooting Common Purification & Recrystallization Issues

This section addresses specific problems that may arise during the purification of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one, presented in a question-and-answer format.

Q1: My final product is off-white or yellowish, not the expected white crystalline solid. What is the likely cause and how can I fix it?

A1: A yellowish tint often indicates the presence of impurities. The most common culprits are:

  • Oxidized Species: The mercapto (-SH) group is prone to air oxidation, leading to the formation of a disulfide dimer. This is a very common issue with thiol-containing compounds.

  • Residual Starting Materials or Byproducts: Incomplete reaction or side reactions can leave colored impurities in your product. A potential isomeric byproduct is the corresponding 1,3,4-thiadiazole derivative.[1][2]

Troubleshooting Steps:

  • Minimize Air Exposure: During workup and purification, try to minimize the exposure of your compound to air, especially at elevated temperatures. If possible, working under an inert atmosphere (nitrogen or argon) can be beneficial, though not always necessary for routine purification.

  • Recrystallization with a Reducing Agent: Consider adding a small amount of a reducing agent, such as sodium bisulfite or dithiothreitol (DTT), to the recrystallization solvent. This can help to reduce any disulfide back to the desired thiol.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it hot through a pad of celite. The charcoal can adsorb colored impurities. Be aware that this may also lead to some loss of your desired product.

  • Solvent Selection: The choice of recrystallization solvent is crucial. Experiment with different solvents to find one that effectively excludes the colored impurities upon crystallization.

Q2: I'm having trouble finding a good single solvent for recrystallization. The compound is either too soluble or not soluble enough.

A2: This is a classic recrystallization challenge. The solution is to use a mixed-solvent system. For 1,2,4-triazole derivatives, ethanol/water or chloroform/petroleum ether are often effective combinations.[3]

Here's a systematic approach to finding the right mixed-solvent system:

  • Identify a "Good" Solvent: Find a solvent in which your compound is readily soluble at room temperature or upon gentle heating. Based on the structure, polar solvents like ethanol, methanol, or acetone are good candidates.

  • Identify a "Poor" Solvent: Find a solvent in which your compound is poorly soluble, even at elevated temperatures. Water or a non-polar solvent like hexane or petroleum ether are likely candidates. The "good" and "poor" solvents must be miscible.

  • Perform the Recrystallization:

    • Dissolve your crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

Q3: My recrystallization yield is very low. What can I do to improve it?

A3: Low yield can be frustrating. Here are several factors to investigate:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. Always use the minimum amount of hot solvent required for complete dissolution.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Premature Crystallization: If the compound crystallizes out too quickly while filtering the hot solution to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and filter flask.

  • Incomplete Precipitation: Ensure the solution is sufficiently cold before filtering the crystals. Leaving it in an ice bath for an extended period can improve the yield.

Q4: I suspect I have an isomeric impurity (1,3,4-thiadiazole). How can I confirm this and remove it?

A4: The formation of a 1,3,4-thiadiazole isomer is a known possibility in the synthesis of 1,2,4-triazole-3-thiones.[1][2]

  • Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the two isomers. The chemical shifts of the ring protons and carbons will be different. A comparison of the ¹H NMR spectra of 5-phenyl-4H-1,2,4-triazole-3-thiol and its isomer 5-phenyl-1,3,4-thiadiazol-2-amine shows a significant difference in the chemical shift regions for the protons of the triazole and thiadiazole rings.[1]

    • Mass Spectrometry: While the mass of the two isomers will be the same, their fragmentation patterns may differ, which can be a clue.

  • Removal:

    • Fractional Recrystallization: If the solubility of the two isomers is sufficiently different in a particular solvent system, careful, repeated recrystallizations may be ableto separate them. This can be a tedious process.

    • Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.

III. Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a good starting point for the purification of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

  • Dissolution: In a flask, add the crude 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Add a stir bar and a small amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add ethanol in small portions until the solid is completely dissolved. Note: Use the minimum amount of hot ethanol necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in ethanol for a single-solvent recrystallization.

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: To the hot solution, add water dropwise with continuous swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1, using a cold ethanol/water mixture for washing the crystals.

IV. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_slowly Cool Slowly to RT hot_filtration->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: A generalized workflow for the recrystallization process.

V. Data Summary Table

ParameterRecommended Solvent SystemKey Considerations
Primary Recrystallization EthanolGood starting point for many triazole derivatives.
For Highly Soluble Compounds Ethanol/Water or Methanol/WaterUse a mixed-solvent system to reduce solubility.
For Less Polar Impurities Chloroform/Petroleum EtherEffective for removing non-polar contaminants.[3]
To Prevent Oxidation Add a pinch of sodium bisulfite to the solventProtects the mercapto group from oxidation to disulfide.

VI. Frequently Asked Questions (FAQs)

Q5: Can I use other alcohols besides ethanol for recrystallization?

A5: Yes, methanol is another common choice. Due to its lower boiling point, it can sometimes be advantageous. Isopropanol can also be used, but it has a higher boiling point, which might not be ideal if your compound is heat-sensitive.

Q6: How do I know if my product is pure after recrystallization?

A6: The most common methods to assess purity are:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should show clean peaks corresponding to your desired product without significant impurity peaks.

Q7: What is the best way to store the purified 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one?

A7: To ensure long-term stability, store the purified compound in a tightly sealed container in a cool, dark, and dry place. For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize oxidation of the mercapto group.

VII. References

  • Kurzer, F. (1967). Heterocyclic compounds from urea derivatives. XI. Synthesis of 1,2,4-triazoles from 1,2-diamino-3-phenylguanidine. Journal of the Chemical Society. Perkin transactions 1.

  • Google Patents. (n.d.). A method of isolating and recovering thiol-containing compounds. Retrieved from

  • Cretu, E., et al. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of Applied Pharmaceutical Science.

  • Cetin, A., & Gecibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science.

  • Cretu, E., et al. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. SciSpace.

  • MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Retrieved from [Link]

  • MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline form of a bis 1,2,4-triazole compound. Retrieved from

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

  • PMC. (2023). Solubility Measurement and Correlation of Itraconazole Hydroxy Isobutyltriazolone in Four Kinds of Binary Solvent Mixtures with Temperature from 283.15 to 323.15 K. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Retrieved from [Link]

  • PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting HPLC baseline noise for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one analysis

Technical Support Center: 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one Analysis Welcome to the technical support guide for the HPLC analysis of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. A stable,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one Analysis

Welcome to the technical support guide for the HPLC analysis of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. A stable, quiet baseline is the foundation of accurate and reproducible quantification. Baseline noise can obscure low-level impurities, compromise peak integration, and ultimately invalidate your analytical results.[1] This guide provides a structured approach to systematically identify and resolve the root causes of baseline noise, with specific considerations for the unique chemistry of thiol-containing compounds like your analyte.

Frequently Asked Questions (FAQs)

Q1: My baseline is showing sharp, random spikes. What's the most likely cause?

A: Sharp, random spikes are most often caused by air bubbles in the system, particularly in the detector flow cell.[1] Ensure your mobile phase is thoroughly degassed and purge the pump and detector to remove any trapped air.[2][3] Another potential cause is a dirty flow cell or electrical interference from nearby equipment.

Q2: I'm observing a rhythmic, pulsing baseline that matches the pump stroke. What should I check first?

A: A pulsating baseline is a classic symptom of a pump-related issue.[4] This could be due to air trapped in a pump head, a faulty or dirty check valve, or worn pump seals.[5] Start by thoroughly purging the pump. If the problem persists, cleaning or replacing the check valves is the next logical step.[5][6]

Q3: My baseline is drifting steadily upwards during my gradient run. Why is this happening?

A: Baseline drift in gradient elution often points to an issue with the mobile phase.[6] This can be caused by mismatched UV absorbance between your mobile phase A and B solvents at the detection wavelength, contamination in one of the solvents (especially the weaker solvent), or insufficient column equilibration time between runs.[6][7] Degradation of mobile phase additives like TFA can also contribute to this issue.[6]

Q4: Since I started analyzing this mercapto-compound, I've noticed more peak tailing and baseline noise. Is the analyte itself the problem?

A: It's highly possible. Thiol-containing compounds like 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one are prone to interacting with active metal sites (like stainless steel) in the HPLC flow path, which can cause peak tailing and noise. They are also susceptible to oxidation. You may need to consider system passivation (see detailed protocol below) or using a column with a deactivated surface.

Systematic Troubleshooting Guide

A chaotic baseline is not a single problem but a symptom. The key is to isolate the source methodically. We will proceed through the HPLC flow path, from the solvent reservoir to the detector.

The Mobile Phase: The System's Lifeblood

The most common source of baseline issues originates from the mobile phase.[8] An improperly prepared mobile phase introduces variability from the very start.

  • Causality: Impurities, dissolved gases, microbial growth, or improper mixing in the mobile phase can all contribute to baseline noise.[7][9] Dissolved air, particularly oxygen, can cause noise and even quench the fluorescence signal if using that detection method.[10]

Troubleshooting Protocol:

  • Solvent Quality: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[7][11] Using lower-grade solvents can introduce contaminants that appear as ghost peaks or a noisy baseline.[12]

  • Filtration: Filter all aqueous mobile phases and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[11][12] This prevents blockages and protects the pump and column.

  • Degassing: Dissolved air is a primary culprit for baseline noise.[2][4] It can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline spikes.[1]

    • Inline Vacuum Degasser: Most modern HPLCs are equipped with an inline degasser. Ensure it is functioning correctly.[4][13]

    • Helium Sparging: This is a highly effective offline method, removing about 80% of dissolved air.[13][14]

    • Sonication: While less effective on its own (~20-30% gas removal), it can be a useful supplement to other methods.[13]

  • Mixing: For isocratic methods, pre-mix mobile phases thoroughly.[15] When mixing, be aware of solvent contraction (e.g., water and methanol) and prepare by measuring components separately before combining.[12] For gradient methods, ensure the online mixer is functioning correctly. Inadequate mixing can cause periodic baseline fluctuations.[1][7]

Parameter Recommendation Rationale
Solvent Grade HPLC or LC-MS GradeMinimizes impurities that absorb UV light or cause ghost peaks.[12]
Water Purity Type 1 Ultrapure Water (18.2 MΩ·cm)Prevents contamination with metal ions or bacteria that can damage the column.[16]
Buffer Prep Prepare fresh daily; filter before usePrevents microbial growth and particulate contamination.[7]
Degassing Mandatory for all mobile phasesPrevents bubble formation, reduces detector noise, and ensures stable pump performance.[14]
The Pumping System: Heart of the HPLC

The pump's role is to deliver a precise and constant flow of the mobile phase. Any inconsistency will manifest as baseline noise.

  • Causality: Pressure fluctuations are the primary indicator of pump problems.[17][18] These can be caused by air bubbles, leaks, or failing components like check valves and seals.[2][5]

Troubleshooting Protocol:

  • Check for Leaks: Visually inspect all fittings, connections, and pump seals for any signs of mobile phase residue. Even a small leak can introduce air and cause pressure deviations.[5]

  • Purge the System: Systematically purge each pump channel to remove any trapped air bubbles, which are a common cause of pressure fluctuations.[2][19]

  • Monitor Pressure: Use the diagnostic tools in your chromatography data system (CDS) to monitor the pressure trace. A rhythmic fluctuation often points to a specific pump head or check valve.

  • Check Valve Maintenance: Dirty or sticking check valves are a frequent cause of pulsating baselines.[4][5] Remove the check valves and sonicate them in isopropanol. If the problem persists, replace them.[19]

  • Pump Seal Integrity: Worn or scratched pump seals can cause leaks and pressure instability.[2][5] These are consumable parts and should be replaced as part of a regular preventative maintenance schedule, typically annually.[4]

The Column: Center of the Separation

The column can both be a source of noise and be damaged by system problems.

  • Causality: Contaminants from previous injections or the mobile phase can accumulate on the column and leach out, causing baseline drift or ghost peaks.[4][7][20] Stationary phase "bleed" from an aging or harsh-condition-exposed column can also cause a drifting baseline.

Troubleshooting Protocol:

  • Isolate the Column: To determine if the column is the source of the noise, replace it with a zero-dead-volume union and run the mobile phase through the system.[4] If the baseline becomes stable, the column is the culprit.

  • Column Flushing: If the column is contaminated, flush it according to the manufacturer's instructions. A typical reverse-phase column flush involves washing with progressively stronger, miscible solvents.

  • Ensure Equilibration: Always allow sufficient time for the column to fully equilibrate with the mobile phase before starting an analysis.[1] Inadequate equilibration is a common cause of baseline drift, especially in the first few runs of the day.

The Detector: The Eyes of the System

The detector is sensitive to many variables that can manifest as baseline noise.

  • Causality: The most common detector-related issues are a dirty flow cell, air bubbles trapped in the flow cell, an aging lamp, or temperature fluctuations.[1][21]

Troubleshooting Protocol:

  • Flow Cell Cleaning: A contaminated flow cell can cause baseline drift and noise. Flush the flow cell with a strong, non-buffered solvent like isopropanol.

  • Check for Bubbles: Air trapped in the flow cell will cause large, sharp spikes. Purge the detector or apply a slight amount of backpressure using a restrictor capillary after the detector to keep gases dissolved.[22]

  • Lamp Performance: A failing UV lamp can cause a flickering or noisy baseline.[21] Check the lamp's energy or intensity reading in your CDS. Most lamps have a rated lifetime (e.g., 2000 hours).

  • Temperature Control: Ensure the lab's ambient temperature is stable. Drafts from air conditioning or heating vents can cause cyclical baseline drift.[1][6][17] Using a column oven and a temperature-controlled detector flow cell can significantly improve stability.[3][21]

Workflow for Troubleshooting HPLC Baseline Noise

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

HPLC_Troubleshooting start Baseline Noise Observed noise_type Characterize Noise Type start->noise_type periodic Likely Pump Issue noise_type->periodic Periodic / Rhythmic? random Likely Bubbles or Detector noise_type->random Random / Spikes? drift Likely Mobile Phase or Column noise_type->drift Drift / Wander? check_pump 1. Purge Pump 2. Check for Leaks 3. Inspect/Clean Check Valves periodic->check_pump check_degas 1. Check Degasser 2. Purge System & Detector 3. Flush Flow Cell random->check_degas check_mobile_phase 1. Prepare Fresh Mobile Phase 2. Ensure Full Equilibration 3. Check for Contamination drift->check_mobile_phase resolve1 End check_pump->resolve1 Problem Solved resolve2 End check_degas->resolve2 Problem Solved test_column Bypass Column w/ Union check_mobile_phase->test_column If persists resolve3 End test_column->resolve3 Noise Stops -> Column Issue (Clean/Replace)

Caption: A decision tree for systematic HPLC baseline noise troubleshooting.

Special Considerations for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

The thiol (-SH) group in your analyte presents unique challenges that require specific preventative measures.

  • Oxidation: Thiols can readily oxidize to form disulfides, especially in the presence of dissolved oxygen and metal ions. This can lead to the appearance of new, unexpected peaks and a drifting baseline.

    • Mitigation: Prepare samples fresh and keep them in amber vials if light-sensitive. Use freshly prepared, thoroughly deoxygenated mobile phases.

  • Metal Chelation: The thiol group can interact with metal ions and active sites on stainless steel surfaces within the HPLC system (e.g., frits, tubing, column hardware). This can cause severe peak tailing and reduce analyte recovery.

    • Mitigation: System Passivation. If you observe significant peak tailing, passivating the system can create a more inert surface.

Protocol: HPLC System Passivation for Thiol Analysis

This protocol is designed to reduce metal-analyte interactions and should be performed without the column in the flow path.

  • Disconnect the Column: Replace the HPLC column with a zero-dead-volume union.

  • Initial Flush: Flush the entire system with HPLC-grade water for 30 minutes at a flow rate of 1 mL/min.

  • Acid Wash: Flush the system with 6N Nitric Acid for 60 minutes at 0.5 mL/min. CAUTION: Nitric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure proper waste disposal.

  • Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 60 minutes, or until the eluent pH is neutral.

  • Solvent Rinse: Flush the system with a solvent compatible with your mobile phase, such as isopropanol or methanol, for 30 minutes.

  • Re-equilibration: Re-install the column and equilibrate the entire system with your mobile phase until a stable baseline is achieved.

By systematically addressing these potential issues, you can achieve a stable, low-noise baseline, ensuring the accuracy and reliability of your analysis for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
  • ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems.
  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.
  • GMI. (n.d.). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems.
  • Reddit. (2023, March 4).
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Separation Science. (2024, September 5). Optimizing HPLC Pressure: Real Solutions for Better Performance.
  • Patsnap Eureka. (2025, September 19).
  • Welch Materials. (2025, April 8).
  • Shimadzu. (n.d.). 4-1) Detrimental Effects on Detection Caused by High Levels of Dissolved Oxygen.
  • Agilent. (n.d.).
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • LCGC International. (2026, March 14). Avoiding Refractive Index Detector Problems.
  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use.
  • ResinTech. (2025, December 12). HPLC Column Damage: How Contaminated Ultrapure Water Destroys Your Most Expensive Consumables.
  • GMI. (n.d.).
  • Merck. (n.d.).
  • Shimadzu UK Limited. (2022, August 26).
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline.
  • Shimadzu. (n.d.).
  • Separation Science. (2024, October 29). Does Air in HPLC Columns Cause Damage?
  • LCGC International. (2026, March 14).
  • Persee - PGeneral. (2025, August 22).
  • Diva-Portal.org. (2012, June 21). Method development for the determination of thiols using HPLC with fluorescence detection.
  • YMC Europe. (n.d.). (U)HPLC.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Chromatography Forum. (2016, April 21). Noisy baseline.

Sources

Optimization

Technical Support Center: Reducing Toxic Byproducts in the Preparation of 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Welcome to the technical support center for the synthesis of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis, with a specific focus on minimizing the formation of toxic byproducts. This resource provides in-depth, experience-driven advice to enhance the purity, yield, and safety of your experimental work.

Introduction: The Challenge of Byproduct Formation

The synthesis of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one, a valuable scaffold in medicinal chemistry, often proceeds through the cyclization of thiosemicarbazide derivatives.[1][2] While seemingly straightforward, this reaction can be plagued by the formation of several toxic and difficult-to-remove byproducts. The primary culprits often include unreacted starting materials like phenyl isothiocyanate and side-reaction products stemming from alternative cyclization pathways or decomposition.[3][4]

Understanding and controlling the reaction conditions are paramount to favoring the desired product and ensuring the safety and efficiency of the synthesis. This guide will walk you through common issues, their underlying causes, and validated strategies to mitigate them.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: My final product is contaminated with a significant amount of phenyl isothiocyanate.

Question: What are the primary causes of residual phenyl isothiocyanate, and how can I prevent its presence in my final product?

Answer: Phenyl isothiocyanate is a common starting material or intermediate in the synthesis of various heterocyclic compounds.[5] Its presence as an impurity is typically due to incomplete reaction or decomposition of intermediates. Here’s how to address this:

Causality and Mitigation Strategies:

  • Incomplete Reaction: The reaction between the hydrazide and phenyl isothiocyanate to form the thiosemicarbazide intermediate may not have gone to completion.

    • Protocol: Ensure a 1:1 molar ratio of your hydrazide to phenyl isothiocyanate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]

  • Reaction Temperature: Excessively high temperatures can lead to the decomposition of the thiosemicarbazide intermediate back to the starting materials.

    • Protocol: Maintain the reaction temperature within the optimal range as determined by literature or your own optimization studies. A gentle reflux is often sufficient.[3]

  • Inefficient Cyclization: If the subsequent cyclization step is slow or inefficient, the unreacted thiosemicarbazide can exist in equilibrium with its starting materials.

    • Protocol: The choice of base and solvent is critical for the cyclization step. Alkaline conditions, often achieved with sodium hydroxide or sodium ethoxide in a protic solvent like ethanol, are typically required for the formation of 1,2,4-triazoles.[6]

Experimental Protocol: Minimizing Phenyl Isothiocyanate Carryover

  • Step 1: Thiosemicarbazide Formation:

    • In a round-bottom flask, dissolve your starting hydrazide in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of phenyl isothiocyanate dropwise at room temperature with stirring.

    • Gently reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Step 2: Cyclization:

    • After confirming the consumption of starting materials, add the basic catalyst (e.g., a solution of sodium hydroxide in ethanol).

    • Continue to reflux the reaction mixture for an additional 4-8 hours, again monitoring by TLC for the formation of the desired triazole.

  • Step 3: Work-up and Purification:

    • After cooling, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl) to precipitate the product.

    • Filter the crude product and wash thoroughly with water and then a non-polar solvent like hexane to remove any residual phenyl isothiocyanate.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.

Issue 2: My reaction is producing a mixture of isomers, including the undesired 1,3,4-thiadiazole.

Question: How can I control the regioselectivity of the cyclization to favor the formation of the 1,2,4-triazol-3-one over the 1,3,4-thiadiazole byproduct?

Answer: The cyclization of acylthiosemicarbazides can proceed through two different pathways, leading to either 1,2,4-triazoles or 1,3,4-thiadiazoles. The key to controlling the outcome lies in the pH of the reaction medium.[3][7]

Controlling Cyclization Pathways:

G Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Triazole 5-Mercapto-1,2,4-triazole (Desired Product) Acylthiosemicarbazide->Triazole Alkaline Conditions (e.g., NaOH, NaOEt) Thiadiazole 2-Amino-1,3,4-thiadiazole (Undesired Byproduct) Acylthiosemicarbazide->Thiadiazole Acidic Conditions (e.g., H2SO4, HCl)

Caption: Control of Cyclization Pathway by pH.

Detailed Explanation:

  • Alkaline Conditions Favor 1,2,4-Triazoles: In a basic medium, the nitrogen atom of the hydrazide moiety is the more nucleophilic center, leading to an intramolecular attack on the carbonyl carbon of the acyl group, followed by cyclization to form the 1,2,4-triazole ring.[6]

  • Acidic Conditions Favor 1,3,4-Thiadiazoles: Under acidic conditions, the sulfur atom of the thiourea moiety becomes more nucleophilic, attacking the carbonyl carbon and resulting in the formation of the 1,3,4-thiadiazole ring.[7]

Experimental Protocol: Selective Synthesis of 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

  • Step 1: Preparation of the Thiosemicarbazide: Prepare the acylthiosemicarbazide intermediate as described in the previous section under neutral or slightly basic conditions.

  • Step 2: Alkaline Cyclization:

    • Dissolve the crude thiosemicarbazide in ethanol.

    • Add a solution of 2 equivalents of sodium hydroxide in water or ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Step 3: Isolation and Purification:

    • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6.

    • The desired product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

Issue 3: I am observing the formation of an unexpected crystalline precipitate during the synthesis of the acylthiosemicarbazide intermediate.

Question: What is this unexpected precipitate, and how can I avoid its formation?

Answer: The premature formation of a crystalline precipitate during the synthesis of the acylthiosemicarbazide often indicates that the cyclization reaction has already begun under the reaction conditions intended for the intermediate formation.[3] This is particularly common if the reaction is heated for an extended period or if acidic or basic impurities are present.

Troubleshooting Unwanted Precipitation:

  • Control Reaction Temperature and Time: The formation of the acylthiosemicarbazide is often rapid at room temperature or with gentle warming. Avoid prolonged heating, which can promote cyclization.[3]

  • Maintain Neutral pH: Ensure the reaction medium is neutral or slightly acidic to favor the formation of the open-chain intermediate. Avoid strong acids or bases at this stage.[3]

  • Purity of Starting Materials: Impurities in the starting hydrazide or isothiocyanate can act as catalysts for premature cyclization. Ensure the purity of your reactants.[3]

Workflow for Preventing Premature Cyclization:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Problem: Premature Cyclization Start Hydrazide + Phenyl Isothiocyanate Intermediate Acylthiosemicarbazide (Soluble) Start->Intermediate Controlled Temperature (Room Temp to Gentle Warming) Neutral pH Byproduct Unexpected Precipitate (Cyclized Product) Start->Byproduct Excess Heat or Time pH Imbalance Product 5-Mercapto-1,2,4-triazole (Precipitates upon acidification) Intermediate->Product Add Base (e.g., NaOH) Reflux

Caption: Workflow to Prevent Premature Cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic byproducts I should be concerned about in this synthesis?

A1: The main toxic byproducts of concern are:

  • Phenyl isothiocyanate: A lachrymator and skin irritant.[8] Modern synthetic routes aim to reduce its use or handle it with care.[4][9]

  • 1,2,4-Triazole and its derivatives: While the target molecule has therapeutic potential, some simple triazoles are metabolites of fungicides and can be environmentally persistent.[10][11]

  • Hydrogen Sulfide (H₂S): Can be evolved during the reaction, especially if degradation of the thiol group occurs. It is a highly toxic gas. All reactions should be performed in a well-ventilated fume hood.

Q2: Are there "greener" or more environmentally friendly approaches to this synthesis?

A2: Yes, green chemistry principles are increasingly being applied to the synthesis of 1,2,4-triazoles. Some approaches include:

  • Use of water as a solvent: Several studies have reported successful syntheses of 1,2,4-triazolidine-3-thiones in water, which is a significant improvement over volatile organic solvents.[12][13]

  • Catalytic methods: The use of recyclable catalysts like meglumine or choline chloride can improve the efficiency and sustainability of the reaction.[12][13]

  • One-pot synthesis: Combining multiple reaction steps into a single pot reduces solvent waste and energy consumption.[12]

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction in real-time.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and detecting byproducts. Specific methods for separating 1,2,4-triazole and related compounds have been developed.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and any isolated byproducts.[15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[16]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the starting materials and product.[7]

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood to avoid inhalation of toxic vapors and gases.

  • Handling of Reagents: Phenyl isothiocyanate and carbon disulfide (if used) are toxic and should be handled with extreme care. Hydrazine hydrate is also corrosive and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Summary Table

ParameterCondition 1: Acidic (e.g., H₂SO₄)Condition 2: Alkaline (e.g., NaOH)Expected Outcome
Primary Product 2-Amino-1,3,4-thiadiazole derivative5-Mercapto-1,2,4-triazole derivative Selective formation of the desired product under alkaline conditions.
Key Byproduct 1,2,4-Triazole derivative1,3,4-Thiadiazole derivative (if pH is not sufficiently basic)Minimization of the thiadiazole byproduct under alkaline conditions.
Reaction pH AcidicAlkalineCritical for directing the cyclization pathway.

References

  • Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides - Benchchem.
  • Synthesis of 3-thione of the 1,2,4-triazole - ResearchGate. Available from: [Link]

  • Minimizing side reactions in the synthesis of thiosemicarbazide derivatives - Benchchem.
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
  • An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in - Indian Academy of Sciences. Available from: [Link]

  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Available from: [Link]

  • Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products - Taylor & Francis. Available from: [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. Available from: [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study - PubMed. Available from: [Link]

  • Green Synthesis of Triazolidine-3-Thiones | PDF | Chemical Reactions | Aldehyde - Scribd. Available from: [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 2-[5-MERCAPTO-3-(SUBSTITUED)[6][14][17] TRIAZOL-4-YL]-ISOINDOLE-1,3-DIONE DERIVATIVES AND EVALUATION OF THE - International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - MDPI. Available from: [Link]

  • Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • Phenyl isothiocyanate - Grokipedia. Available from: [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC. Available from: [Link]

  • Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. - ResearchGate. Available from: [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC. Available from: [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • (PDF) A simplified method of obtaining 3-aryl-5-mercapto-1,2,4-triazoles - ResearchGate. Available from: [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available from: [Link]

Sources

Troubleshooting

resolving co-elution problems of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one in chromatography

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Due to its heterocyclic and highly reactive nature, this compound frequently suffers from severe co-elution, peak tailing, and poor recovery during reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one consistently co-elute with structurally similar impurities, accompanied by severe peak tailing? A1: The co-elution is rarely a simple stationary-phase selectivity issue; it is driven by the molecule's dynamic physicochemical properties. The compound contains a highly reactive mercapto (-SH) group attached to a triazolone core, creating two distinct chromatographic artifacts:

  • Thiol-Thione Tautomerism: The molecule exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms. If the rate of interconversion is comparable to the chromatographic timescale, it causes peak broadening or "split peaks" that bleed into the elution windows of adjacent impurities.

  • Metal Chelation: The free thiol group acts as a potent ligand, chelating with trace metal ions (e.g., Fe³⁺, Ni²⁺) in standard stainless steel frits and columns. This secondary retention mechanism causes severe tailing, dragging the analyte peak into later-eluting compounds.

Q2: My chromatograms show multiple unpredictable peaks for a pure standard. What is causing this, and how do I establish a self-validating system to fix it? A2: The mercapto group is highly susceptible to oxidative dimerization, forming disulfides during sample preparation or storage. This results in the appearance of dimer peaks that co-elute with other analytes. To create a self-validating protocol, you must chemically lock the molecule's state prior to injection. This is achieved through a two-step pre-column derivatization process validated for mercapto-triazoles ()[1]:

  • Reduction: Treat the sample with tributylphosphine (TBP) to quantitatively reduce any formed disulfides back to the free thiol monomer. By verifying the disappearance of the dimer peak, the system validates that complete reduction has occurred.

  • Alkylation: React the free thiol with monobromobimane (MBB). MBB selectively alkylates the sulfur atom, forming a stable thioether conjugate. This permanently prevents tautomerization, blocks metal chelation, and stops oxidation, ensuring a single, sharp peak.

Q3: If I cannot use pre-column derivatization due to downstream MS/MS requirements, how can I optimize the mobile phase to resolve the co-elution? A3: If analyzing the underivatized compound, you must suppress both ionization and metal interactions to achieve baseline resolution:

  • Hardware: Switch to a completely metal-free flow path using PEEK (Polyetheretherketone) tubing and columns to eliminate chelation-induced tailing.

  • Mobile Phase pH: The pKa of the mercapto-triazole system is acidic. Use a strong acidic modifier (e.g., 0.1% Formic Acid for MS compatibility, or Phosphoric Acid for UV) to ensure the molecule remains fully protonated ()[2]. Operating near its pKa will result in a mixed ionization state, exacerbating co-elution.

  • Column Chemistry: Utilize a column with low silanol activity or a mixed-mode stationary phase designed to handle polar, tautomeric heterocycles without secondary interactions.

Part 2: Quantitative Data Summary

Chromatographic ParameterUnderivatized (Standard RP-HPLC)MBB-Derivatized (Optimized Protocol)
Peak Shape Broad, severe tailing (Asymmetry > 2.0)Sharp, symmetrical (Asymmetry < 1.1)
Tautomeric State Dynamic (Thiol ⇌ Thione)Locked (Thioether conjugate)
Oxidation Risk High (Forms disulfide dimers)Eliminated
Metal Chelation Strong (Interacts with SS hardware)Blocked
Primary Detection UV (Subject to matrix interference)Fluorescence (Highly selective)
Limit of Detection (LOD) ~1-5 µg/mL~0.05 µg/mL

Part 3: Experimental Protocol: TBP Reduction and MBB Derivatization

This self-validating methodology ensures the complete conversion of the analyte into a stable, chromatographically well-behaved conjugate.

Reagents Required:

  • Tributylphosphine (TBP) solution (10% v/v in acetonitrile)

  • Monobromobimane (MBB) (50 mM in acetonitrile)

  • HPLC-grade Acetonitrile (ACN)

  • 0.1 M Phosphate buffer (pH 7.4)

Step-by-Step Workflow:

  • Sample Preparation & Reduction: Aliquot 200 µL of the sample (or standard) into a microcentrifuge tube. Add 20 µL of the TBP solution. Vortex gently and incubate at room temperature for 15 minutes to reduce all disulfide bonds back to free thiols.

  • Protein Precipitation (For Biological Matrices): Add 400 µL of cold ACN to the reduced sample. Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the clear supernatant to a fresh vial.

  • Fluorescent Derivatization: Add 50 µL of the MBB reagent to the supernatant. Protect the vial from light (e.g., wrap in aluminum foil) and incubate at room temperature for 30 minutes to allow complete alkylation of the mercapto group.

  • Reaction Quenching: Stop the derivatization reaction by adding 50 µL of 0.1 M HCl to lower the pH and stabilize the conjugate.

  • Chromatographic Separation: Inject 10 µL of the derivatized sample onto a C18 reversed-phase column. Use a binary gradient of Water/ACN (both containing 0.1% Formic Acid). Detect the conjugate using a fluorescence detector (Excitation: 390 nm, Emission: 490 nm).

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Problem Co-elution & Peak Tailing 5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one C1 Thiol-Thione Tautomerism (Dynamic Equilibrium) Problem->C1 Causes C2 Metal Chelation (Interaction with SS Frits) Problem->C2 Causes C3 Oxidation (Disulfide Dimer Formation) Problem->C3 Causes S1 Pre-column Derivatization using MBB C1->S1 Solved by S2 PEEK Hardware & Acidic pH (Formic Acid) C2->S2 Solved by S3 Reduction using Tributylphosphine (TBP) C3->S3 Solved by R1 Locked Thioether (Single Sharp Peak) S1->R1 Results in R2 Suppressed Ionization (Eliminates Tailing) S2->R2 Results in S3->S1 Precedes R3 Free Thiol Recovery (Prevents Split Peaks) S3->R3 Results in

Root cause analysis and resolution workflow for mercapto-triazole co-elution.

References

  • Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B, 801(2), 359-362. URL: [Link]

  • SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one Detection in Plasma

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one in plasma. As a molecule combining a triazole core w...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one in plasma. As a molecule combining a triazole core with a reactive thiol group, its analysis presents unique challenges, primarily the susceptibility of the thiol to oxidation. This necessitates meticulous sample handling and fit-for-purpose analytical strategies to ensure data integrity.

The methodologies discussed herein are grounded in established principles of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for this and structurally similar compounds.

The Critical Role of Method Validation in Bioanalysis

The reliability of pharmacokinetic and toxicokinetic data hinges on the quality of the underlying bioanalytical methods.[5] A properly validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as stipulated by international guidelines, include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the plasma matrix.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%).

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte in mass spectrometry-based methods.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[6]

Comparative Overview of Analytical Strategies

Given the chemical nature of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one, several analytical strategies can be employed. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. We will compare three primary approaches:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A straightforward and widely accessible technique.

  • HPLC with Fluorescence Detection (HPLC-FLD) following Pre-column Derivatization: A more sensitive and selective method that leverages the reactivity of the thiol group.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The current industry "gold standard" for bioanalysis, offering the highest sensitivity and specificity.[2]

Strategy 1: HPLC-UV

This approach is often the first to be considered due to its simplicity. The triazole ring system typically provides a UV chromophore, allowing for direct detection.

Rationale: The primary advantage is the minimal sample preparation required, often just protein precipitation, making it a rapid and cost-effective method.

Experimental Workflow:

Caption: Workflow for HPLC-FLD with derivatization.

Causality Behind Experimental Choices:

  • Reduction Step: Since thiols can oxidize to form disulfides during storage, a reduction step using an agent like tris(2-carboxyethyl)phosphine (TCEP) can be included to measure the total concentration of the analyte. [7][8]* pH Control: The derivatization reaction is pH-dependent, and careful optimization of the buffer system is crucial for complete and reproducible derivatization. [5]

Strategy 3: LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. [4][9] Rationale: This is the preferred method for regulatory submissions due to its superior performance. [2]It allows for the precise measurement of the analyte's mass-to-charge ratio and its fragment ions, providing unequivocal identification and quantification.

Experimental Workflow:

Caption: Workflow for LC-MS/MS analysis.

Causality Behind Experimental Choices:

  • Sample Extraction: While simple protein precipitation can be used, more extensive cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed to minimize matrix effects, which can suppress or enhance the analyte's ionization. [10][11]* Ionization Source: An electrospray ionization (ESI) source is typically used for polar molecules like the target analyte.

Detailed Experimental Protocols

The following are example protocols for each strategy. These should be optimized and fully validated for the specific application.

Protocol 1: HPLC-UV
  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [12] * Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the wavelength of maximum absorbance (e.g., 260 nm). [13]

Protocol 2: HPLC-FLD (with mBBr Derivatization)
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a reducing agent solution (if measuring total analyte).

    • Add 200 µL of acetonitrile to precipitate proteins and centrifuge.

    • To 50 µL of the supernatant, add 50 µL of a derivatization buffer (e.g., pH 9.0) and 10 µL of mBBr solution. [5] * Incubate in the dark at room temperature for 15 minutes.

    • Stop the reaction by adding 10 µL of an acid (e.g., trichloroacetic acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~380 nm and emission at ~480 nm for mBBr adducts.

Protocol 3: LC-MS/MS
  • Sample Preparation (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load 100 µL of plasma (pre-treated with internal standard).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a stronger organic solvent (e.g., methanol). [10] * Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for the analyte and internal standard. [14]

Performance Comparison

The following table summarizes the expected performance characteristics of the three methodologies.

ParameterHPLC-UVHPLC-FLD (with Derivatization)LC-MS/MS
Linearity (r²) > 0.99> 0.995> 0.998
Typical LOQ 10-50 ng/mL0.1-5 ng/mL< 0.1 ng/mL
Intra-day Precision (%CV) < 10%< 8%< 5%
Inter-day Precision (%CV) < 15%< 10%< 8%
Accuracy (% Bias) ± 15%± 15%± 10%
Selectivity ModerateGoodExcellent
Throughput HighModerateHigh (with UPLC)
Cost LowModerateHigh

Conclusion

The choice of an analytical method for the quantification of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one in plasma is a critical decision that impacts the quality and reliability of research and development data.

  • HPLC-UV offers a simple and rapid screening method but may lack the required sensitivity and selectivity for definitive pharmacokinetic studies.

  • HPLC-FLD with pre-column derivatization provides a significant improvement in sensitivity and selectivity, making it a robust option when MS instrumentation is not available. The inherent reactivity of the thiol group is turned into an analytical advantage with this technique.

  • LC-MS/MS stands as the most superior technique, delivering unparalleled sensitivity, specificity, and reliability, making it the method of choice for regulatory submissions and studies requiring low-level quantification.

Regardless of the chosen method, a thorough validation according to FDA or EMA guidelines is mandatory to ensure the integrity of the generated data. [1][2][3][4]The stability of the thiol-containing analyte during sample collection and processing must be rigorously evaluated to prevent oxidative loss and ensure accurate quantification. [6][15]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • MDPI. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Retrieved from [Link]

  • ACS Publications. (2010). Comprehensive Plasma Thiol Redox Status Determination for Metabolomics. Journal of Proteome Research. Retrieved from [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Instability of cysteine and related molecules caused by thiol groups. Retrieved from [Link]

  • PubMed. (1999). Measurement of Thiols in Human Plasma Using Liquid Chromatography With Precolumn Derivatization and Fluorescence Detection. Retrieved from [Link]

  • Sci-Hub. (1999). Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection. Journal of Chromatographic Science. Retrieved from [Link]

  • PubMed. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Retrieved from [Link]

  • PubMed. (n.d.). Stability of human plasma catecholamines. Retrieved from [Link]

  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Retrieved from [Link]

  • PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Retrieved from [Link]

  • Taylor & Francis. (2016). Thiol/disulfide homeostasis: A prognostic biomarker for patients with advanced non-small cell lung cancer?. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

  • PubMed. (2013). A simple high-performance liquid chromatography method for simultaneous determination of three triazole antifungals in human plasma. Retrieved from [Link]

  • ResearchGate. (2025). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. Retrieved from [Link]

Sources

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